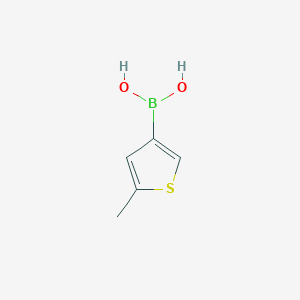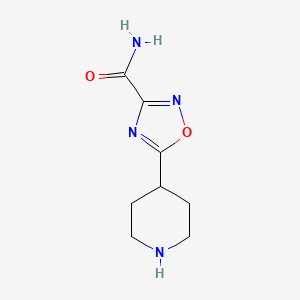
Acide (5-méthylthiophén-3-yl)boronique
Vue d'ensemble
Description
“(5-Methylthiophen-3-YL)boronic acid” is a chemical compound with the CAS Number: 930303-82-5. It has a linear formula of C5H7BO2S . It is a solid substance and should be stored in a dark place, sealed in dry, and under -20°C .
Molecular Structure Analysis
The molecular weight of “(5-Methylthiophen-3-YL)boronic acid” is 141.99 . The InChI Code is 1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 .Chemical Reactions Analysis
Boronic acids, including “(5-Methylthiophen-3-YL)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“(5-Methylthiophen-3-YL)boronic acid” is a solid substance . It should be stored in a dark place, sealed in dry, and under -20°C .Applications De Recherche Scientifique
Synthèse de molécules biologiquement actives
L'acide (5-méthylthiophén-3-yl)boronique est utilisé comme réactif pour la préparation de diverses molécules biologiquement actives. Par exemple, il est impliqué dans la création d'antagonistes sélectifs des récepteurs de la sphingosine-1-phosphate, qui sont importants dans les voies de signalisation liées aux réponses immunitaires et à d'autres fonctions physiologiques .
Applications pharmaceutiques
Ce composé est également utilisé dans la synthèse des benzothiéno-pyrimidinones, qui agissent comme inhibiteurs du site d'insertion provirale de l'oncogène proto-oncogène humain dans les kinases du virus de la leucémie murine de Moloney. Ces inhibiteurs ont des applications potentielles dans le traitement de certains types de cancer .
Applications de détection
Les acides boroniques, y compris l'this compound, sont utilisés dans des applications de détection en raison de leurs interactions avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure. Ils peuvent faire partie de capteurs pour la détection du catéchol et de ses dérivés aminés tels que la dopamine, la DOPA et le DOPAC .
Catalyse
Dans la catalyse, les acides boriniques et leurs dérivés sont utilisés dans les réactions de couplage croisé qui sont des processus fondamentaux en synthèse organique, conduisant à la création de molécules complexes à partir de molécules plus simples .
Chimie médicinale
Le composé trouve son utilisation en chimie médicinale où il est impliqué dans la synthèse d'agents pharmaceutiques potentiels qui pourraient être utilisés pour traiter diverses maladies .
Matériaux polymères et optoélectroniques
Enfin, les dérivés de l'this compound sont utilisés dans le développement de matériaux polymères ou optoélectroniques, contribuant aux avancées en science des matériaux .
Mécanisme D'action
Target of Action
The primary target of (5-Methylthiophen-3-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups, such as (5-Methylthiophen-3-YL)boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (5-Methylthiophen-3-YL)boronic acid . This reaction results in the formation of a new carbon–carbon bond, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (5-Methylthiophen-3-YL)boronic acid may be influenced by these factors.
Result of Action
The result of the action of (5-Methylthiophen-3-YL)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (5-Methylthiophen-3-YL)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of (5-Methylthiophen-3-YL)boronic acid may be influenced by the pH of the environment.
Safety and Hazards
“(5-Methylthiophen-3-YL)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
Propriétés
IUPAC Name |
(5-methylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHOUTSJZHTVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930303-82-5 | |
| Record name | (5-methylthiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)

![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)
![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)


![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)
![5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1525860.png)
![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)

